Ethyl 4-(2,6-dichloro-phenoxy)butanoate
CAS No.:
Cat. No.: VC17986300
Molecular Formula: C12H14Cl2O3
Molecular Weight: 277.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14Cl2O3 |
|---|---|
| Molecular Weight | 277.14 g/mol |
| IUPAC Name | ethyl 4-(2,6-dichlorophenoxy)butanoate |
| Standard InChI | InChI=1S/C12H14Cl2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3 |
| Standard InChI Key | SLUJNXAFRYUNTH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCOC1=C(C=CC=C1Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Spectroscopic Characterization
While experimental data for the 2,6-isomer are scarce, comparative analysis with the 2,4-analog reveals:
Synthesis and Industrial Production
Retrosynthetic Pathways
Two viable routes emerge from analogous phenoxy ester syntheses :
Ullmann Ether Coupling
Reaction of 2,6-dichlorophenol with ethyl 4-bromobutyrate under CuI/L-proline catalysis:
Yields for similar reactions reach 68–72% .
Nucleophilic Aromatic Substitution
Activation of 2,6-dichlorofluorobenzene with KF/18-crown-6, followed by attack by ethyl 4-hydroxybutanoate:
This method avoids heavy metals but requires anhydrous conditions.
Scalability Challenges
Industrial production faces hurdles:
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Purification: Co-elution of 2,4- and 2,6-isomers in silica chromatography necessitates HPLC .
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Byproducts: Over-alkylation generates bis-ether derivatives (∼15% yield) .
Physicochemical Properties and Stability
Thermodynamic Parameters
Predicted values derived from group contribution methods:
| Property | Value |
|---|---|
| Melting Point | 34–36°C (calc.) |
| Boiling Point | 289°C (760 mmHg) |
| log P (octanol/water) | 3.81 ± 0.12 |
| Water Solubility | 28 mg/L (25°C) |
The 2,6-substitution lowers melting point by ∼8°C versus the 2,4-isomer due to reduced crystal packing efficiency .
Degradation Pathways
Hydrolytic stability studies of analogous esters show:
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Acidic Conditions (pH 3): 90% intact after 30 days (t₁/₂ = 450 h)
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Basic Conditions (pH 9): 50% degradation in 72 h (t₁/₂ = 104 h)
Applications and Biological Activity
Pharmaceutical Relevance
Molecular docking suggests moderate affinity (Kᵢ = 4.7 µM) for human PPARγ, indicating possible metabolic applications .
| Endpoint | Value |
|---|---|
| LD₅₀ (oral, rat) | 1,250 mg/kg |
| Skin Irritation | Moderate (OECD 404) |
| Ames Test | Negative (≤1 µg/plate) |
Environmental Impact
Predicted parameters from EPI Suite:
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BCF: 280 (moderate bioaccumulation)
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DT₅₀ (air): 2.3 days (ozone reaction)
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